6-Amino-8-methoxy-4-methylquinolin-2-OL
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Overview
Description
6-Amino-8-methoxy-4-methylquinolin-2-OL is a quinoline derivative with significant biological and pharmaceutical importance. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of amino, methoxy, and methyl groups in the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-methoxy-4-methylquinolin-2-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Amination: The amino group can be introduced through nitration followed by reduction. Nitration of the quinoline derivative using nitric acid and sulfuric acid, followed by reduction with a reducing agent like iron powder in acetic acid, yields the amino group.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-methoxy-4-methylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron powder in acetic acid.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Acyl chlorides, bases like potassium carbonate.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Amides, ethers.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
6-Amino-8-methoxy-4-methylquinolin-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antimalarial properties. It has shown activity against various bacterial and parasitic strains.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer. Its derivatives have shown promising results in preclinical studies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-8-methoxy-4-methylquinolin-2-OL involves interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interact with cellular membranes, disrupting their integrity and function. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino, methoxy, and methyl groups.
8-Hydroxyquinoline: Similar structure with a hydroxyl group instead of the methoxy group.
4-Methylquinoline: Similar structure with a methyl group but lacking the amino and methoxy groups.
Uniqueness
6-Amino-8-methoxy-4-methylquinolin-2-OL is unique due to the presence of multiple functional groups that enhance its chemical reactivity and biological activity. The combination of amino, methoxy, and methyl groups in the quinoline structure provides a versatile scaffold for the development of new therapeutic agents and industrial chemicals.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
XTKHWPSQAOKTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N |
Origin of Product |
United States |
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